molecular formula C12H8Cl2O B6321631 3-Chloro-5-(3-chlorophenyl)phenol, 95% CAS No. 79881-37-1

3-Chloro-5-(3-chlorophenyl)phenol, 95%

Cat. No. B6321631
CAS RN: 79881-37-1
M. Wt: 239.09 g/mol
InChI Key: PCDMWQLKNQIRNA-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-chlorophenyl)phenol, 95% (3-CPCP) is an organic compound composed of an aromatic ring and a phenolic group, with a chlorine atom bound to the ring. It is a white crystalline solid with a melting point of 81-82 °C and a boiling point of 270 °C. 3-CPCP is a versatile reagent used in a variety of applications, including chemical synthesis, biochemistry, and pharmaceutical research. It is also used in the production of dyes, inks, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-chlorophenyl)phenol, 95% is not well understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds, including dyes, inks, and pharmaceuticals. It is also believed to act as a reagent in the synthesis of a variety of proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-chlorophenyl)phenol, 95% are not well understood. However, studies have shown that it can cause irritation to the skin, eyes, and mucous membranes. It can also cause respiratory irritation and may be a potential carcinogen.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(3-chlorophenyl)phenol, 95% in lab experiments include its availability, low cost, and its ability to act as a catalyst in the synthesis of a variety of compounds. Its low toxicity and low environmental impact also make it a desirable reagent for laboratory use. However, there are some limitations to its use in lab experiments, such as its potential to cause irritation to the skin, eyes, and mucous membranes, as well as its potential to be a carcinogen.

Future Directions

There are a number of potential future directions for the use of 3-Chloro-5-(3-chlorophenyl)phenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of compounds. Additionally, further research into its potential toxicity and environmental impact should be conducted. Finally, further research into its potential use as a catalyst in the synthesis of drugs and drug intermediates should also be conducted.

Synthesis Methods

3-Chloro-5-(3-chlorophenyl)phenol, 95% is synthesized by the reaction of 3-chlorophenol and phenol in the presence of an acid catalyst, such as sulfuric acid, at temperatures of 50-60°C. The reaction proceeds in two steps: the first step is the formation of a chloro-substituted phenol, and the second step is the formation of the 3-Chloro-5-(3-chlorophenyl)phenol, 95% product. The reaction is usually carried out in an aqueous solution, and the product can be isolated by precipitation or filtration.

Scientific Research Applications

3-Chloro-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including chemical synthesis, biochemistry, and pharmaceutical research. It has been used as a reagent in the synthesis of a variety of compounds, including dyes, inks, and pharmaceuticals. In biochemistry, it has been used as a reagent for the synthesis of a variety of enzymes and other proteins. In pharmaceutical research, it has been used as a reagent for the synthesis of a variety of drugs and drug intermediates.

properties

IUPAC Name

3-chloro-5-(3-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDMWQLKNQIRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229942
Record name 3-Chloro-5-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79881-37-1
Record name 3-Chloro-5-(3-chlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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